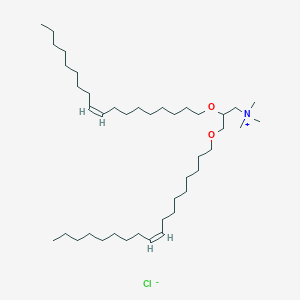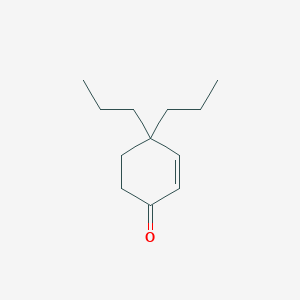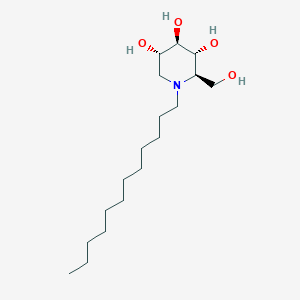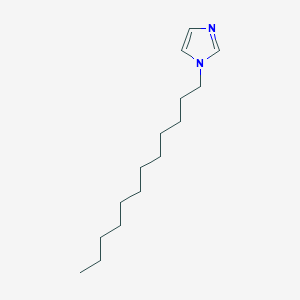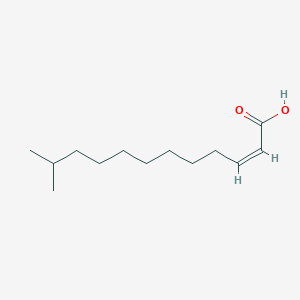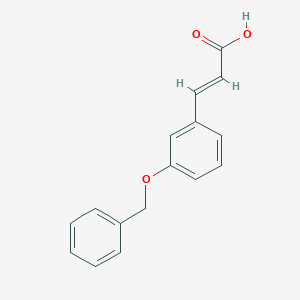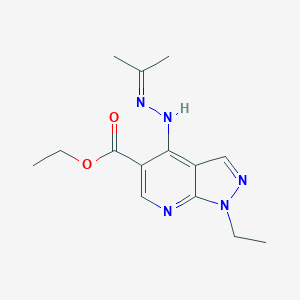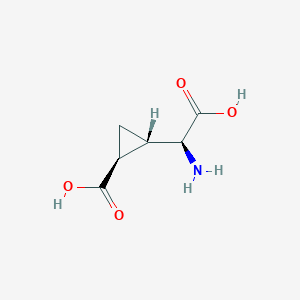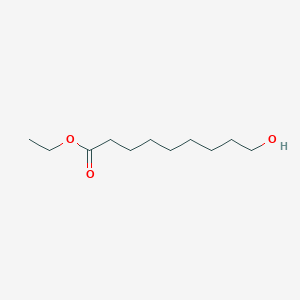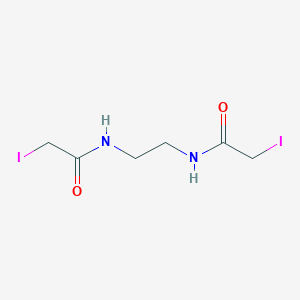![molecular formula C10H12F3N3 B043788 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 118708-88-6](/img/structure/B43788.png)
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine, abbreviated as 1-TFMP, is a heterocyclic compound that has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-TFMP is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, agrochemicals, and other compounds.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) and its derivatives, including “1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine”, are used extensively in the agrochemical industry . They are primarily used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals .
Antifungal Research
The compound and its derivatives have potential applications in antifungal research. They can be used to develop new antifungal agents.
Anticancer Activity
“1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine” and its derivatives have shown potential in anticancer activity. They can be used to develop new anticancer drugs.
Receptor Antagonist Development
These compounds have potential applications in the development of receptor antagonists. Receptor antagonists are drugs that block the actions of a specific neurotransmitter or hormone.
Antimicrobial Activity
“1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine” and its derivatives have shown potential in antimicrobial activity. They can be used to develop new antimicrobial agents.
Plant Activators
Novel trifluoromethylpyridine piperazine derivatives have been identified as potential plant activators . These compounds can enhance the defensive enzyme activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activate the phenylpropanoid biosynthesis pathway to strengthen the antiviral activities of tobacco .
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRSFCFKGOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459112 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
118708-88-6 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



